1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione
Overview
Description
1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione is a chemical compound with the molecular formula C₁₆H₁₂O₅. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields such as dye production, medicine, and organic synthesis .
Preparation Methods
The synthesis of 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with ethylene carbonate. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological processes involving quinone derivatives.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the production of dyes and pigments, leveraging its stable chromophore structure.
Mechanism of Action
The mechanism of action of 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can form reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Dantron (1,8-Dihydroxyanthraquinone): Used as a laxative and in dye production.
Chrysazin (1,8-Dihydroxy-3-methylanthraquinone): Known for its use in dye manufacturing.
Alizarin (1,2-Dihydroxyanthraquinone): Historically used as a dye and in biological staining.
The uniqueness of this compound lies in its specific hydroxyl and ethoxy substitutions, which confer distinct chemical properties and reactivity compared to other anthraquinone derivatives.
Properties
IUPAC Name |
1-hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-7-8-21-12-6-2-4-10-14(12)16(20)13-9(15(10)19)3-1-5-11(13)18/h1-6,17-18H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSCODYYEYNBBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40825996 | |
Record name | 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40825996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880758-61-2 | |
Record name | 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40825996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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